3,4-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18F2N2OS and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds with difluoro-benzamide moieties, similar to the one , have been synthesized and characterized to explore their chemical properties, including reactivity towards various nucleophiles. For instance, thiophenylhydrazonoacetates have been investigated for their potential in heterocyclic synthesis, which could imply relevance in creating diverse chemical libraries for further pharmacological studies (Mohareb et al., 2004).
Biological Activities
The structural components of 3,4-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide suggest potential biological activities. For example, derivatives of benzamide and indole have been shown to exhibit anticonvulsant, antimicrobial, and anti-inflammatory properties. A study on novel isatin coupled thiazolidin-4-one derivatives, which share structural similarities, demonstrated anticonvulsant activity, indicating the potential neurological applications of related compounds (Nikalje et al., 2015).
Antimicrobial and Antipathogenic Activities
Compounds featuring fluorine atoms and thiophene rings, akin to the subject compound, have been assessed for their antimicrobial properties. A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives highlighted significant effects against biofilm-forming bacteria (Limban et al., 2011). This suggests that fluorinated benzamides could contribute to the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of effects. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c22-16-8-7-15(12-17(16)23)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJJXDAPXPYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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